Glycine p-nitroanilide
CAS No.: 1205-88-5
Cat. No.: VC21539403
Molecular Formula: C8H9N3O3
Molecular Weight: 195,18*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 1205-88-5 |
---|---|
Molecular Formula | C8H9N3O3 |
Molecular Weight | 195,18*36,45 g/mole |
IUPAC Name | 2-amino-N-(4-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) |
Standard InChI Key | VZZMNSJSZXVCCW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] |
Chemical Properties and Structure
Molecular Structure and Composition
Glycine p-nitroanilide consists of a glycine residue linked to a p-nitroaniline group through an amide bond. The presence of the nitro group on the phenyl ring enhances its chromogenic properties, making it ideal for spectrophotometric detection. The structural arrangement allows for specific interactions with various enzymes, particularly those involved in proteolytic activities.
Physical and Chemical Characteristics
The physical and chemical properties of Glycine p-nitroanilide are summarized in Table 1, providing essential data for researchers working with this compound:
Property | Value |
---|---|
Molecular Formula | C8H9N3O3 |
Molecular Weight | 195.17500 g/mol |
Density | 1.428 g/cm³ |
Boiling Point | 475.4°C at 760 mmHg |
Flash Point | 241.3°C |
Melting Point | Not well-defined |
Solubility | Partially soluble in water; soluble in organic solvents like acetone (50 mg/mL) |
CAS Number | 1205-88-5 (also referenced as 53987-32-9) |
Exact Mass | 195.06400 |
The compound typically appears as a crystalline powder with limited water solubility, though it dissolves more readily in organic solvents. The presence of the nitro group contributes to its chromogenic properties and influences its reactivity in chemical and biochemical reactions.
Nomenclature and Synonyms
Glycine p-nitroanilide is known by several alternative names in scientific literature and commercial catalogs, including:
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N-(4-nitrophenyl)glycinamide
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4-nitro-2-aminoacetanilide
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2'-Amino-4'-nitroacetanilid
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Acetic acid-(2-amino-4-nitro-anilide)
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N-(2-amino-4-nitrophenyl)acetamide
This diversity in nomenclature reflects the compound's widespread use across different fields of research and applications.
Synthesis Methods
Synthesis Challenges
The synthesis of Glycine p-nitroanilide presents significant challenges primarily due to the weak nucleophilicity of p-nitroaniline. This property makes the acylation reaction particularly difficult, necessitating specialized approaches beyond conventional peptide coupling methods.
Conventional Synthesis Approaches
Traditional peptide coupling methods show limited efficiency when applied to the synthesis of Glycine p-nitroanilide:
Method | Yield Range | Limitations |
---|---|---|
DCC (Dicyclohexylcarbodiimide) | 30-58% | Low yield, purification challenges |
DCC/HOBt | 30-58% | Moderate efficiency |
Mixed anhydride | 30-58% | Variable product quality |
These conventional methods, while feasible for small-scale production, are generally insufficient for efficient large-scale synthesis.
Advanced Synthetic Strategies
More sophisticated approaches have been developed to overcome the challenges in synthesizing Glycine p-nitroanilide:
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Acid chloride method: While effective, this approach may compromise the optical purity of the final product.
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Thermal activation: Similar to acid chlorides, this method risks racemization and reduced optical purity.
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Alternative precursors: Using p-nitrophenylisocyanate (pure or generated in situ from p-nitrobenzoic acid through the modified Curtius reaction with diphenyl phosphorazidate) has proven more efficient.
Phosphorus Oxychloride Method
A notable synthesis approach employs phosphorus oxychloride in pyridine at -15°C for the activation of protected amino acids. This method, first described by Wieland et al., offers several advantages:
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Aminolysis by p-nitroaniline occurs rapidly at low temperatures (15-30 minutes)
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Particularly effective with Z-amino acids, as the Z-group's acid stability prevents side reactions
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Pyridine serves as both solvent and catalyst for the reaction
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Compatible with base-labile Fmoc-amino acid derivatives, providing access to orthogonally protected p-nitroanilides
Alternative Synthetic Pathways
Recent literature describes the use of monoacylated 1,4-diaminobenzene as a precursor. Following oxidation with sodium perborate, this approach offers another pathway for synthesizing p-nitroanilides. Solid-phase synthesis using p-diaminobenzene as a linker has also been reported, opening possibilities for more diverse p-nitroanilide derivatives.
Chemical Reactions
Hydrolysis Reactions
The most significant reaction of Glycine p-nitroanilide is its hydrolysis, which occurs under both enzymatic and non-enzymatic conditions. In enzymatic hydrolysis, proteases cleave the amide bond between glycine and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically at approximately 410 nm. This reaction forms the basis for most analytical applications of the compound.
Non-enzymatic hydrolysis can occur under acidic or basic conditions, though at significantly slower rates than enzymatic hydrolysis. This stability under mild conditions makes it suitable for controlled experimental settings.
Reduction Processes
The nitro group in Glycine p-nitroanilide can undergo reduction to form an amino group when treated with appropriate reducing agents. Common reducing agents include hydrogen gas with palladium catalysts, sodium borohydride, or iron in acidic conditions. The resulting amino derivative exhibits different spectroscopic properties and reactivity compared to the parent compound.
Substitution and Derivatization
The aromatic ring of Glycine p-nitroanilide can participate in various electrophilic substitution reactions, providing routes to derivatized compounds with modified properties. Additionally, the amino group of glycine allows for further elaboration through acylation or other transformations, enabling the synthesis of more complex substrates for specific applications.
Biological Activity and Mechanism of Action
Enzymatic Interactions
Glycine p-nitroanilide primarily functions as a substrate for various hydrolytic enzymes, including:
The interaction with these enzymes involves the cleavage of the amide bond between glycine and the p-nitroaniline moiety, releasing p-nitroaniline, which can be quantified spectrophotometrically.
Applications in Research and Industry
Enzymatic Activity Assays
The primary application of Glycine p-nitroanilide is in enzymatic assays for measuring protease and peptidase activities. The compound's chromogenic properties make it ideal for spectrophotometric detection, allowing for quantitative measurement of enzyme kinetics and activity levels.
A standardized methodology for such assays typically involves:
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Preparation of a reaction mixture containing the substrate and appropriate buffers
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Addition of the enzyme solution
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Incubation under controlled temperature conditions
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Addition of a stopping reagent (typically a buffer at pH outside the enzyme's active range)
Soil Enzyme Analysis
Glycine p-nitroanilide has found valuable applications in soil science for measuring aminopeptidase activity in soil samples. The protocol typically involves:
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Mixing soil samples with substrate solution
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Incubation at 37°C for a defined period (often 24 hours)
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Alkalization with Tris buffer and CaCl₂
This application has proven valuable for assessing soil health, microbial activity, and nutrient cycling processes in various ecosystems.
Pharmaceutical Research
In pharmaceutical research, Glycine p-nitroanilide serves multiple functions:
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As a tool for screening potential enzyme inhibitors
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In the development of diagnostic assays for diseases involving altered protease activity
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As an intermediate in the synthesis of more complex pharmaceutical compounds
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For quality control processes ensuring consistent enzyme activity in biological products
Agrochemical Applications
The compound has found applications in agricultural research, particularly in studying:
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The effects of herbicides on plant enzyme systems, as demonstrated in the Hoagland study on glyphosate effects on soybean proteolytic enzymes
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Soil microbial activity and nutrient cycling
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Plant metabolic responses to environmental stressors
Comparative Analysis with Similar Compounds
Structural Analogues
Several structural analogues of Glycine p-nitroanilide exist, each designed for specific enzymatic assays:
Compound | Primary Application | Distinct Properties |
---|---|---|
L-Leucine p-nitroanilide | Leucine-specific proteases | Higher specificity for leucine aminopeptidases |
L-Arginine p-nitroanilide | Arginine-specific proteases | Preferred substrate for trypsin-like enzymes |
L-Methionine p-nitroanilide | Methionine-specific proteases | Used in studies of methionine aminopeptidases |
Gly-Pro p-nitroanilide | Proline-specific endopeptidases | Specifically targets prolyl peptide bonds |
These compounds follow similar principles in their application but differ in their specificity toward different enzymes based on their amino acid components.
Activity and Specificity Comparison
Research comparing Glycine p-nitroanilide with Leucine p-nitroanilide in the Hoagland study revealed distinct activity profiles, suggesting these substrates interact with different enzymes. While activity with both substrates increased in light-grown soybean axes, they responded differently to darkness and glyphosate treatment, with Glycine p-nitroanilide showing decreasing activity in dark-grown axes while Leucine p-nitroanilide activity remained nearly constant.
This comparative analysis demonstrates that while these compounds share similar detection mechanisms, their specificity for different enzymes makes them valuable tools for distinguishing between various proteolytic activities in complex biological systems.
Research Applications and Case Studies
Enzyme Kinetics Studies
Factor Xa kinetic studies utilizing peptide p-nitroanilides, including Glycine p-nitroanilide, have provided valuable insights into substrate specificity. Research has demonstrated that the selectivity constant for Factor Xa varies dramatically across different substrates, with values ranging from 1.5 × 10¹ to 2 × 10⁶ M⁻¹s⁻¹. These studies have identified optimal substrate compositions, noting that Factor Xa preferentially cleaves substrates with arginine in the P1 position and glycine in the P2 position.
Soil Science Applications
Standard operating procedures have been developed for using p-nitroanilide substrates, including Glycine p-nitroanilide, in soil science research. These protocols involve incubating soil samples with the substrate, followed by alkalization and spectrophotometric analysis. Such applications have become valuable tools for assessing soil health, microbial activity, and nutrient cycling in various ecosystems, providing insights into soil fertility and biological activity.
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